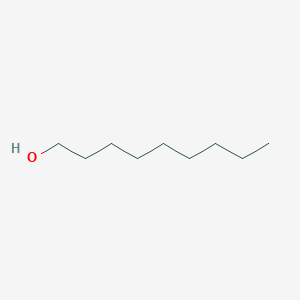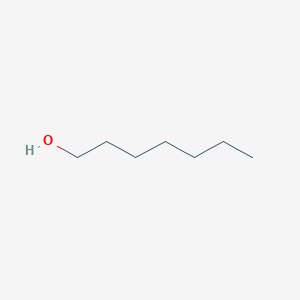
Undecyl hydrogen phthalate
Vue d'ensemble
Description
Undecyl hydrogen phthalate, also known as 1,2-benzenedicarboxylic acid, monoundecyl ester, is a phthalate ester with the molecular formula C19H28O4. It is a clear, oily liquid at room temperature and is soluble in common organic solvents. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecyl hydrogen phthalate is typically synthesized through the esterification of phthalic anhydride with undecyl alcohol. The reaction is catalyzed by sulfuric acid and proceeds in two stages. In the first stage, the formation of the monoester is very fast and irreversible. The second stage involves the esterification of the monoester towards the diester, which is slower .
Industrial Production Methods
In industrial settings, the synthesis of this compound is conducted in an isothermal, semibatch reactor. The reaction conditions are carefully controlled to ensure the complete conversion of phthalic anhydride and undecyl alcohol to the desired ester. The use of sulfuric acid as a catalyst ensures a high reaction rate and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl hydrogen phthalate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of phthalic acid and undecyl alcohol .
Common Reagents and Conditions
Esterification: Phthalic anhydride and undecyl alcohol in the presence of sulfuric acid.
Hydrolysis: Acidic or basic conditions to break the ester bond.
Major Products Formed
Esterification: this compound.
Hydrolysis: Phthalic acid and undecyl alcohol.
Applications De Recherche Scientifique
Undecyl hydrogen phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Studied for its effects on intercellular communication and peroxisome proliferation in hepatocytes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.
Industry: Widely used in the production of polyvinyl chloride (PVC) products, adhesives, sealants, and coatings
Mécanisme D'action
The primary mechanism of action of undecyl hydrogen phthalate involves its role as a plasticizer. By integrating into the polymer matrix, it increases the flexibility and durability of the material. This is achieved through the reduction of intermolecular forces between polymer chains, allowing them to move more freely .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diheptyl phthalate
- Dinonyl phthalate
- Diundecyl phthalate
Comparison
Undecyl hydrogen phthalate is unique due to its specific alkyl chain length, which provides a balance between flexibility and durability. Compared to diheptyl phthalate and dinonyl phthalate, this compound offers better performance in high-temperature applications. Diundecyl phthalate, on the other hand, is used for specialized applications requiring even higher flexibility .
Propriétés
IUPAC Name |
2-undecoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZKHBNCZSWFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199570 | |
| Record name | Undecyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51622-03-8 | |
| Record name | Monoundecyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51622-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecyl hydrogen phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051622038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















